![molecular formula C18H17BrN2O2 B2840995 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide CAS No. 1005298-15-6](/img/structure/B2840995.png)
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide” can be inferred from its name. It contains a tetrahydroquinoline ring with an acetyl group at the 1-position and a bromobenzamide group at the 6-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide” can be inferred from its structure. It has a molecular weight of 286.37 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .Scientific Research Applications
Synthesis Techniques and Catalysis : Research by Davoodnia et al. (2010) focused on the synthesis of 2-arylquinazolin-4(3H)-ones, which are structurally related to the compound . They developed a procedure using tetrabutylammonium bromide as a catalyst under solvent-free conditions, highlighting advancements in efficient and environmentally friendly synthesis methods (Davoodnia, Allameh, Fakhari, & Tavakoli-Hoseini, 2010).
Pharmacological Potential : Rakshit et al. (2011) described a Rh(III)-catalyzed oxidative olefination process for N-methoxybenzamides, which are structurally similar to the compound of interest. Their study underscores the potential for developing valuable pharmacological products, including tetrahydroisoquinolinone derivatives (Rakshit, Grohmann, Besset, & Glorius, 2011).
Advanced Organic Synthesis : García et al. (2001) presented a method for synthesizing tetracyclic nitrogen heterocycles, closely related to the target compound. Their work contributes to the broader understanding of complex organic synthesis techniques (García, Rodríguez, Castedo, Saá, & Domínguez, 2001).
Photostimulated Chemical Reactions : Guastavino et al. (2006) investigated photostimulated SRN1 reactions to synthesize substituted isoquinolin-1-(2H)-ones, demonstrating innovative approaches in photochemistry relevant to the synthesis of compounds like N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide (Guastavino, Barolo, & Rossi, 2006).
Peptide Mimicry and Molecular Structure Studies : Wang et al. (1991) synthesized and analyzed the structure of 2,3,4,5-tetrahydro-2-oxo-1,5-propanobenzazepine, a compound related to the target. Their work provides insights into the mimicry of activated peptide units and has implications for the understanding of similar compounds (Wang, Bennet, Brown, & Santarsiero, 1991).
Organic Synthesis Methodology : Yoshida et al. (2014) described a synthetic route for YM758 monophosphate, a molecule with a similar tetrahydroisoquinoline structure. This study illustrates the importance of developing practical and scalable synthetic methods in organic chemistry and pharmaceutical manufacturing (Yoshida, Marumo, Takeguchi, Takahashi, & Mase, 2014).
Mechanism of Action
Future Directions
The future directions for the study of “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide” could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to determine its potential therapeutic effects .
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-12(22)21-10-4-5-13-11-14(8-9-17(13)21)20-18(23)15-6-2-3-7-16(15)19/h2-3,6-9,11H,4-5,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSFCCSARSGLDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide |
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